Amfepentorex

Description

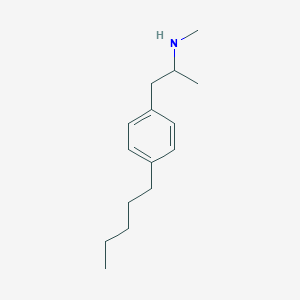

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(4-pentylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-4-5-6-7-14-8-10-15(11-9-14)12-13(2)16-3/h8-11,13,16H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNBHORZFYYYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CC(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864615 | |

| Record name | N-Methyl-1-(4-pentylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15686-27-8 | |

| Record name | N,α-Dimethyl-4-pentylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfepentorex [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(4-pentylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMFEPENTOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPE7BD4AAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Methodological Advancements

Catalyst Development for Amfepentorex Synthesis

The synthesis of this compound, or N-ethyl-α-methylphenethylamine, is most commonly achieved through the reductive amination of phenylacetone (B166967) (also known as 1-phenyl-2-propanone or P2P) with ethylamine (B1201723). The development of catalysts for this transformation has been a key focus of research, aiming to improve efficiency, selectivity, and environmental footprint. Catalyst development has progressed from classical heterogeneous systems to sophisticated homogeneous and biocatalytic methods, each offering distinct advantages.

The core reaction involves the formation of an intermediate imine from phenylacetone and ethylamine, which is then reduced to the final amine product, this compound. The choice of catalyst is crucial for the efficiency of the reduction step.

Classical Heterogeneous Catalysts

Historically, the reductive amination for amphetamine-like structures has relied on robust and widely-used heterogeneous catalysts, primarily for catalytic hydrogenation. uwaterloo.ca These catalysts are typically solid metals with a high surface area, which adsorb both hydrogen gas and the imine substrate, facilitating their reaction in close proximity. stanford.edu

Raney Nickel: This is a fine-grained, porous nickel-aluminum alloy. stanford.edu After leaching out most of the aluminum with sodium hydroxide, a high-surface-area nickel catalyst remains, which is highly active for hydrogenations. masterorganicchemistry.com It has been a common choice for the reduction of imines and oximes in the synthesis of related phenethylamines. stanford.edu For instance, the synthesis of fenfluramine, a structurally similar compound, has been achieved by hydrogenating the corresponding oxime in the presence of a Raney nickel catalyst.

Palladium on Carbon (Pd/C): This catalyst consists of palladium metal dispersed on activated carbon, a standard and versatile hydrogenation catalyst. stanford.edu It is effective for a wide range of reductions, including the conversion of imines to amines and the debenzylation reactions sometimes employed in more complex synthetic routes. wikipedia.org Both Raney Nickel and Pd/C are valued for their broad applicability, though they can be pyrophoric when dry and charged with hydrogen. stanford.edu

The general performance of these catalysts is well-established, though specific comparative data for this compound synthesis is not extensively detailed in readily available literature. Their primary advantage lies in their broad utility and cost-effectiveness for large-scale production where enantioselectivity is not the primary driver.

Table 1: Overview of Classical Heterogeneous Hydrogenation Catalysts

| Catalyst | Description | Common Application in Related Syntheses |

|---|---|---|

| Raney Nickel | A porous nickel-aluminum alloy with high surface area. stanford.edumasterorganicchemistry.com | Hydrogenation of imines and oximes. stanford.edu |

| Palladium on Carbon (Pd/C) | Palladium metal dispersed on activated carbon. stanford.edu | General purpose hydrogenation, including imine reduction and debenzylation. wikipedia.org |

Asymmetric Catalysis for Enantioselective Synthesis

As this compound is a chiral molecule, the development of catalysts that can selectively produce a single enantiomer is of significant importance. This has led to the exploration of asymmetric catalysis, which employs chiral catalysts to guide the reaction towards the desired stereoisomer. researchgate.net

Homogeneous Metal Catalysts: This class includes complexes of transition metals like iridium, rhodium, and ruthenium with chiral organic ligands. For example, rhodium complexes with chiral phosphine (B1218219) ligands such as (R)-BINAP have been shown to be highly effective in the asymmetric hydrogenation of enamides, a related pathway to chiral amines, achieving high enantiomeric excess (ee). More recently, novel iridium catalysts (e.g., Ir-PSA series) have been developed specifically for the asymmetric reductive amination of ketones. kanto.co.jp These catalysts, used in combination with a chiral auxiliary, have demonstrated superior stereoselectivity for the synthesis of chiral amines from phenylacetones compared to traditional methods like sodium borohydride (B1222165) reduction or standard palladium-catalyzed hydrogenation. kanto.co.jp Iridium-catalyzed systems have been reported to achieve excellent yields and enantioselectivity (up to 95% ee) in the direct asymmetric reductive amination of ketones with various primary amines. d-nb.info

Biocatalysis: The use of enzymes as catalysts represents a green and highly selective approach. Amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the reductive amination of ketones. nih.gov These enzymes can convert substrates like phenylacetone into the corresponding chiral amine with exceptional enantioselectivity (>99% ee) and high conversion rates. nih.gov The reaction typically uses an ammonium (B1175870) source for the amine group and a cofactor recycling system, presenting an environmentally benign synthetic route. nih.gov

Table 2: Comparison of Catalyst Types for Chiral Amine Synthesis

| Catalyst Type | Example Catalyst/System | Key Features | Reported Performance (in related syntheses) |

|---|---|---|---|

| Homogeneous Metal Catalyst | Iridium-PSA complexes kanto.co.jp | High efficiency and stereoselectivity for asymmetric reductive amination. kanto.co.jp | High yield and ee (up to 95%) for phenylacetones. kanto.co.jpd-nb.info |

| Homogeneous Metal Catalyst | Rhodium-BINAP complexes | Excellent enantioselectivity in asymmetric hydrogenation of enamides. | 85% yield, 98% ee for a related N-ethyl amine. |

| Biocatalyst | Amine Dehydrogenase (AmDH) nih.gov | Extremely high enantioselectivity (>99% ee); environmentally friendly conditions. nih.gov | >99% conversion, >99% ee for phenylacetone derivatives. nih.gov |

Advanced Preclinical Pharmacological Investigations

Elucida tion of Molecular Mechanisms of Action

The molecular pharmacology of Amfepentorex, a stimulant belonging to the phenethylamine (B48288) class, is understood primarily through its structural relationship to other amphetamine derivatives and their known interactions with central nervous system targets. ontosight.aiontosight.ai Its effects are believed to stem from its ability to modulate the activity of key neurotransmitter systems.

This compound's primary pharmacological activity is centered on its interaction with monoaminergic neurotransmitter systems. By altering the dynamics of serotonin (B10506), dopamine (B1211576), and noradrenaline, it produces its characteristic stimulant effects.

The principal mechanism of action attributed to this compound is the modulation of monoamine transporters (MATs). ontosight.ai These transporters, which include the dopamine transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin transporter (SERT), are membrane-spanning proteins that facilitate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. frontiersin.org This process is crucial for terminating the neurotransmitter's signal.

This compound, like other amphetamine-type compounds, is thought to act as both a reuptake inhibitor and a releasing agent at these transporters. ontosight.ainih.gov The mechanism is complex and involves several steps:

Competitive Inhibition: this compound competes with endogenous monoamines (like dopamine and norepinephrine) for binding to the transporters. wikidoc.org

Transporter-Mediated Uptake: The compound is transported into the presynaptic neuron by the very transporters it inhibits. wikidoc.org

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, it disrupts the sequestration of monoamines into synaptic vesicles by interfering with VMAT2. uib.no This leads to an increase in the cytosolic concentration of the neurotransmitters.

Transporter Reversal (E-flux): The elevated cytosolic monoamine levels cause the monoamine transporters (DAT, NET) to reverse their direction of transport, releasing neurotransmitters from the neuron into the synaptic cleft in a non-vesicular manner. nih.govwikidoc.org

Studies on structurally related compounds, such as 4-methylamphetamine, indicate effects on the release and reuptake of serotonin, dopamine, and noradrenaline. europa.eu this compound itself is thought to primarily inhibit the reuptake of dopamine and norepinephrine. ontosight.ai

Table 1: Postulated Effects of this compound on Monoamine Transporters

| Transporter | Primary Substrate | Postulated Effect of this compound | Resulting Synaptic Concentration |

| Dopamine Transporter (DAT) | Dopamine | Reuptake Inhibition & Release | Increased |

| Norepinephrine Transporter (NET) | Noradrenaline | Reuptake Inhibition & Release | Increased |

| Serotonin Transporter (SERT) | Serotonin | Possible weak inhibition/release | Minor Increase |

Monoamine oxidases (MAOs) are enzymes responsible for the degradation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. mayoclinic.orgnih.gov There are two main isoforms, MAO-A and MAO-B, which have different substrate preferences. wikipedia.org MAO-A primarily metabolizes serotonin and norepinephrine, while dopamine is a substrate for both isoforms. wikipedia.org Inhibition of these enzymes leads to increased availability of these neurotransmitters. nih.gov

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that respond to endogenous trace amines. mdpi.com TAAR1, in particular, has emerged as a critical target for amphetamine-like compounds. wikidoc.org It is expressed intracellularly in monoamine neurons and functions as a key regulator of dopaminergic, serotonergic, and noradrenergic neurotransmission. mdpi.comwikidoc.org

When a compound like amphetamine binds to TAAR1, it initiates a signaling cascade that can lead to the phosphorylation of the dopamine transporter (DAT). wikidoc.org This phosphorylation can cause the transporter to operate in reverse (efflux) or to be internalized into the presynaptic neuron, ceasing transport activity altogether. wikidoc.org This TAAR1-mediated action provides a mechanism for non-competitive, transporter-mediated dopamine release that is distinct from simple competitive reuptake inhibition.

The central nervous system maintains a delicate balance between excitatory and inhibitory signaling, primarily orchestrated by the neurotransmitters glutamate (B1630785) (excitatory) and gamma-aminobutyric acid (GABA) (inhibitory). frontiersin.org Acetylcholine (B1216132) (ACh) also plays a crucial role in modulating neuronal activity and cognitive functions. elifesciences.org

Preclinical research specifically investigating the direct interactions of this compound with glutamatergic, GABAergic, or cholinergic receptor systems is not widely available in the reviewed literature. While significant interplay exists between the monoamine systems and these other neurotransmitter pathways, the direct binding affinity or functional modulation by this compound at glutamate receptors (e.g., NMDA, AMPA), GABA receptors (e.g., GABA-A, GABA-B), or acetylcholine receptors (e.g., nicotinic, muscarinic) has not been a primary focus of published studies. Any effects on these systems are likely to be indirect, occurring downstream of the primary, robust modulation of monoamine levels. For instance, altered dopaminergic and noradrenergic activity can certainly influence the firing patterns of cholinergic, glutamatergic, and GABAergic neurons, but this is a secondary consequence of its primary mechanism of action. nih.govnih.gov

The interaction between a drug (ligand) and its target receptor is not static but is a dynamic process defined by its binding kinetics. worktribe.com These kinetics, which describe the rate of association and dissociation, are crucial for understanding a drug's pharmacological profile, including its onset of action, duration, and in vivo efficacy. nih.govyoutube.com

The key parameters of binding kinetics are:

Association Rate Constant (kₒₙ): This measures how quickly a ligand binds to its receptor. worktribe.com

Dissociation Rate Constant (kₒff): This measures how quickly the ligand-receptor complex falls apart. The reciprocal of this value (1/kₒff) is known as the residence time , which indicates the average duration the drug remains bound to its target. youtube.com

Equilibrium Dissociation Constant (Kₔ): Calculated as kₒff/kₒₙ, this constant represents the concentration of ligand required to occupy 50% of the receptors at equilibrium and is an inverse measure of binding affinity. excelleratebio.com

While the conceptual framework of receptor binding kinetics is well-established, specific empirical data detailing the kₒₙ, kₒff, and residence time of this compound at its putative targets, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), are not available in the public scientific literature. Such studies would be essential to fully characterize its molecular behavior and to differentiate its profile from other phenethylamine stimulants. For example, a long residence time at DAT could correlate with a more sustained duration of action. excelleratebio.com

Table 2: Key Parameters in Ligand-Receptor Binding Kinetics

| Parameter | Symbol | Definition | Pharmacological Significance |

| Association Rate Constant | kₒₙ | The rate at which a ligand binds to a receptor. | Influences the speed of onset of the drug's effect. |

| Dissociation Rate Constant | kₒff | The rate at which the ligand-receptor complex dissociates. | Determines the duration of action; a slow kₒff leads to a long residence time. excelleratebio.com |

| Residence Time | 1/kₒff | The average time a ligand remains bound to its receptor. | A key predictor of in vivo efficacy and duration of effect. nih.govyoutube.com |

| Equilibrium Dissociation Constant | Kₔ | The ligand concentration at which 50% of receptors are occupied at equilibrium (kₒff/kₒₙ). | A measure of ligand affinity (a lower Kₔ indicates higher affinity). excelleratebio.com |

Interaction with Trace Amine-Associated Receptors (TAARs)

Post-receptor Signaling Pathway Analyses

While direct post-receptor signaling studies specifically naming this compound are not widely available in published literature, its action can be inferred from the well-documented pathways engaged by amphetamine-class compounds. The primary targets of this compound are the plasma membrane neurotransmitter transporters, not classical receptors. However, its interaction with these transporters initiates a cascade of intracellular signaling events.

Amphetamines are known to trigger phosphorylation of the dopamine transporter (DAT), a key regulatory event. wikipedia.orgplos.org This process involves several protein kinases. Activation of Protein Kinase C (PKC), particularly the PKCβ isoform, is essential for amphetamine-stimulated dopamine efflux. umich.edunih.gov Amphetamine can increase intracellular calcium, which in turn activates Calcium/calmodulin-dependent protein kinase II (CaMKII). wikipedia.org CaMKII activation is a critical step that regulates amphetamine-induced effects; it can phosphorylate the DAT and is required for dopamine efflux. wikipedia.orgnih.govresearchgate.net

Furthermore, amphetamine exposure can activate the extracellular signal-regulated kinase (ERK) pathway, leading to the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB). nih.gov Studies show that CaMKII controls this amphetamine-activated ERK pathway in striatal neurons. nih.gov Amphetamine has also been shown to induce the phosphorylation of Ezrin-Radixin-Moesin (ERM) proteins through a PKCβ-dependent mechanism that is also linked to DAT function. koreamed.org These signaling cascades demonstrate that the effects of this compound extend beyond simple transporter blockade, deeply influencing the cell's internal regulatory machinery to modulate neurotransmitter release. nih.gov

In Vitro Pharmacological Characterization

In vitro studies are fundamental for dissecting the specific molecular interactions of a compound. For this compound, these assays clarify its functional activity, enzyme interactions, and effects on neurotransmitter dynamics in controlled, isolated environments.

Cellular Assay Systems for Functional Activity Assessment

To assess the functional activity of psychostimulants like this compound, various cellular assay systems are employed. researchgate.net A common approach involves using cell lines, such as Human Embryonic Kidney 293 (HEK-293) cells, that have been genetically modified to express specific human monoamine transporters (DAT, NET, or SERT). ice-biosci.comfrontiersin.org These cellular models allow for the precise measurement of a drug's effect on a single, isolated transporter type. ice-biosci.com

Functional assays can be conducted in multiple formats. For instance, uptake inhibition assays measure a compound's ability to block the transport of a radiolabeled or fluorescent neurotransmitter substrate into the cells. researchgate.netmoleculardevices.com Conversely, release assays determine if a compound acts as a substrate for the transporter, inducing reverse transport or "efflux" of the neurotransmitter from the pre-loaded cell. researchgate.net These assays provide crucial data on whether a compound is a transporter blocker (like cocaine) or a releaser (like amphetamine). researchgate.net Such systems are vital for characterizing the pharmacological profile of novel psychoactive substances and predicting their potential effects in a living system. researchgate.netice-biosci.com

Neurotransmitter Uptake and Release Assays in Isolated Systems

The principal mechanism of action for this compound, like other amphetamines, involves the inhibition of neurotransmitter reuptake and the promotion of their release. nih.gov Its effects are primarily targeted at the high-affinity monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). researchgate.net

Assays using isolated systems, such as synaptosomes (resealed nerve terminals) or transfected cell lines, are used to quantify these effects. researchgate.netfrontiersin.org These studies measure the concentration of the drug required to inhibit 50% of the neurotransmitter uptake (IC50). While specific IC50 values for this compound are not consistently reported across public databases, it is structurally and pharmacologically similar to other amphetamines that potently interact with DAT and NET, and typically less so with SERT. eurofinsdiscovery.com For example, studies on structurally related compounds show potent inhibition of DAT and NET with weaker effects on SERT. nih.gov This profile is characteristic of many psychostimulant drugs. eurofinsdiscovery.com

Table 1: Illustrative Transporter Inhibition Profile for Amphetamine-Class Compounds

| Compound | DAT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) | SERT Inhibition (IC50, nM) |

|---|---|---|---|

| d-Amphetamine | 40 - 166 | 7 - 587 | 3250 - 4000+ |

| Cocaine | 177 - 300 | 300 - 500 | 200 - 800 |

Note: This table presents a range of reported IC50 values for reference compounds d-Amphetamine and Cocaine to illustrate a typical psychostimulant profile. nih.govresearchgate.netmdpi.com Specific, consistently reported values for this compound are scarce.

In Vivo Pharmacological Studies in Animal Models

In vivo studies are essential to understand the integrated physiological and behavioral effects of a compound in a whole living organism. frontiersin.org

Selection and Justification of Animal Models for this compound Research

The selection of animal models for studying a psychostimulant like this compound is guided by the need to assess specific behavioral and neurochemical outcomes relevant to its human use, such as stimulant effects and abuse potential. nih.gov Rodents, primarily rats and mice, are the most commonly used species due to their well-characterized neurobiology, genetic tractability, and the availability of validated behavioral paradigms. nih.gov

Key Animal Models and Their Justification:

Locomotor Activity: This is one of the most straightforward models for assessing stimulant effects. asianjpr.com Psychostimulants like amphetamines dose-dependently increase locomotor activity (hyperlocomotion). wikipedia.orgnih.gov The test is typically conducted in an open-field arena or an actophotometer, where horizontal and vertical movements are tracked. asianjpr.commeliordiscovery.com Repeated administration can lead to behavioral sensitization, a phenomenon of increased locomotor response, which is considered a model for the neuroplastic changes underlying addiction. meliordiscovery.com

Conditioned Place Preference (CPP): The CPP paradigm is a standard model used to measure the rewarding properties of a drug. nih.govmeliordiscovery.com In this Pavlovian conditioning model, an animal learns to associate a specific environment with the effects of a drug. nih.govconductscience.com If the drug is rewarding, the animal will spend significantly more time in the drug-paired compartment during a final test session. nih.govwikipedia.org This model is valuable because it assesses the motivational value of drug-associated cues in a drug-free state. meliordiscovery.com

Drug Self-Administration: This is considered the "gold standard" for modeling drug-taking behavior and assessing abuse liability. nih.govmeliordiscovery.com In this operant conditioning model, an animal must perform an action, such as pressing a lever, to receive an infusion of the drug. nih.govwikipedia.org The rate and pattern of lever pressing indicate the reinforcing strength of the drug. meliordiscovery.com The model has high predictive validity, as drugs that are self-administered by animals are typically abused by humans. meliordiscovery.com

These models are justified because they provide objective, quantifiable measures of behaviors—stimulation, reward, and reinforcement—that are core features of how psychostimulants like this compound affect the central nervous system. frontiersin.orgnih.gov

Non-Rodent Animal Models (e.g., Squirrel Monkeys)

Behavioral Pharmacology Assessments in Preclinical Models

Behavioral pharmacology investigates how drugs alter the behavior of an organism, providing critical insights into a compound's function. aspet.org These assessments are a cornerstone of preclinical psychostimulant research, as they can quantify a drug's effects on mood, cognition, and motivation. pharmjournal.ru The use of animal models allows for systematic study of drug-behavior interactions in a controlled setting. anilocus.com

Key behavioral assessments for an amphetamine-type compound like this compound would include:

Locomotor Activity: To measure the dose-dependent increase in general activity, a hallmark of central nervous system stimulants.

Stereotypy: The observation of repetitive, purposeless behaviors at higher doses, indicating strong dopaminergic activity.

Drug Discrimination: Training animals to recognize the subjective effects of this compound and testing whether this effect generalizes to other known stimulants like amphetamine or cocaine. This provides information on its mechanism of action and subjective similarity to other drugs.

Conditioned Place Preference (CPP): To assess the rewarding or aversive properties of the drug by measuring the animal's preference for an environment previously paired with the drug.

Self-Administration: Considered the gold standard for assessing abuse liability, this paradigm measures the extent to which an animal will work to receive the drug.

Neurochemical Profiling in Animal Brain Regions

To understand the mechanisms underlying a drug's behavioral effects, it is crucial to study its impact on brain neurochemistry. nih.gov Neurochemical profiling involves measuring changes in the levels of key neurotransmitters in specific brain regions following drug administration. For a stimulant like this compound, the focus would be on the monoamine neurotransmitters: dopamine, norepinephrine, and serotonin.

Techniques like in vivo microdialysis allow for the continuous sampling of extracellular neurotransmitter levels in the brains of awake, freely moving animals. This provides a dynamic picture of how a drug alters neurochemical signaling in real-time. Key brain regions of interest for stimulants include:

Nucleus Accumbens: Central to the brain's reward circuitry; increased dopamine here is strongly associated with reinforcing effects.

Striatum: Involved in motor control; high levels of dopamine release are linked to stereotyped behaviors.

Prefrontal Cortex: Critical for executive function, decision-making, and attention; modulation of dopamine and norepinephrine here underlies cognitive effects.

Mapping these neurochemical changes helps to build a functional bridge between the molecular action of the drug and its observable behavioral outcomes. nih.gov

Pharmacodynamic Investigations in Preclinical Settings

Pharmacodynamics (PD) describes what a drug does to the body, focusing on its mechanism of action at the molecular level. als.netallucent.com For amphetamine-type stimulants, the primary targets are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for re-uptaking their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.

Pharmacodynamic investigations for this compound would involve a series of in vitro and in vivo experiments to characterize its interaction with these transporters.

Binding Assays: To determine the affinity of this compound for DAT, NET, and SERT. This is often expressed as an inhibition constant (Ki).

Uptake Inhibition Assays: To measure the potency of this compound in blocking the function of the transporters, expressed as an IC50 value (the concentration of drug that inhibits 50% of transporter activity).

Transporter-Mediated Release Assays: To determine if this compound, like amphetamine, can act as a substrate for the transporters, causing them to reverse their function and release neurotransmitters from the neuron.

Characterizing the relationship between drug concentration and its effect (the PK/PD relationship) is essential for understanding the onset, duration, and intensity of the drug's action and for translating findings from preclinical models to the clinical setting. frontiersin.orgallucent.comnih.gov

Comparative Pharmacological Profiling of this compound and Related Amphetamine-Type Stimulants

To fully understand the pharmacological profile of this compound, it is essential to compare it to other well-characterized amphetamine-type stimulants (ATS). nih.gov This class of drugs shares a core phenylethylamine structure but exhibits a range of pharmacological effects due to subtle differences in their chemical makeup. nih.govscielo.org.mx A comparative approach allows researchers to place the effects of this compound on a spectrum relative to compounds like d-amphetamine, methamphetamine, and MDMA.

Interactive Table: Comparative Profile of Amphetamine-Type Stimulants Press the "play" button to interact with the table.

| Compound | Primary Mechanism of Action | Relative Potency at Transporters | Primary Behavioral Effects |

|---|---|---|---|

| d-Amphetamine | Releaser/reuptake inhibitor at DAT and NET. | DAT ≈ NET >> SERT | Potent locomotor stimulation, reinforcement, cognitive enhancement. nih.gov |

| Methamphetamine | Potent releaser/reuptake inhibitor at DAT and NET. More lipid-soluble than amphetamine, allowing greater brain penetration. | DAT ≈ NET >> SERT | Similar to d-amphetamine but with higher potency and longer duration of action. |

| MDMA (Ecstasy) | Potent releaser/reuptake inhibitor at SERT, with lower activity at DAT and NET. | SERT >> NET > DAT | Primarily entactogenic and prosocial effects, with moderate stimulant properties. scielo.org.mxunodc.org |

| This compound | Presumed releaser/reuptake inhibitor at DAT and NET. | Data suggests primary action on catecholamine systems (dopamine and norepinephrine). | Stimulant effects on motor activity. |

This comparative analysis is crucial for predicting the likely behavioral, neurochemical, and subjective effects of this compound. For example, by determining its relative potency as a dopamine versus serotonin releaser, researchers can infer whether its profile will more closely resemble the classic stimulant effects of amphetamine or the entactogenic effects of MDMA.

Structure-Activity Relationship (SAR) Analysis of Structural Analogs

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates how a molecule's chemical structure correlates with its biological activity. dotmatics.comslideshare.net By systematically modifying parts of a molecule, researchers can identify which chemical groups, or pharmacophores, are critical for its interaction with a biological target, thereby guiding the design of new compounds with optimized properties. dotmatics.comcreative-proteomics.com For phenethylamine derivatives like this compound, SAR studies typically explore modifications to the aromatic ring, the alkyl side chain, and the terminal amine group to understand their influence on potency and selectivity towards monoamine transporters.

While extensive SAR studies have been conducted on the broader class of amphetamines, specific and systematic SAR data for this compound, particularly focusing on variations of its para-substituted pentyl group, are not extensively detailed in publicly available literature. However, studies on related analogs provide insight into the types of structural modifications that influence activity. For instance, research on conformationally defined amphetamine analogues has demonstrated that minor stereochemical changes can lead to pronounced differences in pharmacological effects on dopamine and norepinephrine metabolism. nih.gov Similarly, studies on ring-methylated derivatives of related compounds like 3,4-methylenedioxyamphetamine (MDA) have shown how the position of a methyl group on the phenyl ring can dramatically alter potency and selectivity for serotonin transporters. iiab.me A comprehensive SAR analysis of this compound would involve synthesizing analogs with varying alkyl chain lengths at the para-position, different N-alkyl substituents, and stereoisomers to fully map its pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds mathematical relationships between the chemical structure of a series of compounds and their biological activity. creative-proteomics.comresearchgate.net This method uses molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) to predict the activity of novel compounds, optimize existing structures, and understand the potential mechanisms of action. researchgate.netcreative-biostructure.com QSAR is a powerful tool in drug discovery when structural information on the biological target is limited. creative-biostructure.com

The process involves developing a statistical model that correlates these descriptors with measured biological activity. creative-proteomics.com Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more sophisticated analysis by considering the three-dimensional properties of molecules. creative-biostructure.com While QSAR models have been developed for various classes of psychostimulants, including other phenylalkylamines, specific QSAR studies focusing on this compound and its unique p-pentyl substitution are not described in the reviewed scientific literature. europa.eu The development of a dedicated QSAR model for this compound analogs could predict their potency at monoamine transporters and guide the synthesis of more selective compounds.

Fragment-Based Drug Discovery (FBDD) is a modern strategy for identifying lead compounds by screening libraries of small, low-molecular-weight chemical fragments. openaccessjournals.com These fragments typically bind to the target protein with low affinity, but their interactions can be detected by sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography. openaccessjournals.comfrontiersin.org Once a binding fragment is identified, its structure-activity relationship is explored through iterative chemical modifications in a process that can involve fragment growing, linking, or merging. openaccessjournals.com

Fragment Growing : A single fragment hit is elaborated by adding functional groups to improve its interaction with adjacent pockets on the target protein.

Fragment Linking : Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, higher-affinity molecule. frontiersin.org

This approach allows for a more efficient exploration of chemical space and can lead to leads with better ligand efficiency compared to traditional high-throughput screening. openaccessjournals.com Although FBDD has been successfully applied to various targets, including studies on other phenethylamine-based inhibitors, there is no evidence in the available literature to suggest that this compound has been studied using fragment-based SAR analysis. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Comparative Receptor Occupancy Studies

Receptor occupancy is a measure of the percentage of a specific type of receptor that is bound by a drug at a given dose and time. researchgate.net It is a critical parameter in drug development, often measured in vivo using non-invasive imaging techniques like Positron Emission Tomography (PET), to relate drug dosage to target engagement in the central nervous system. nih.govfrontiersin.org These studies help establish a therapeutic window by correlating receptor occupancy levels with both desired efficacy and potential side effects. researchgate.netnih.gov For instance, studies on selective serotonin reuptake inhibitors (SSRIs) suggest that 70-80% occupancy of the serotonin transporter (5-HTT) is required for clinical antidepressant effects. researchgate.net

Specific in vivo receptor occupancy data for this compound at the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are not available in the reviewed literature. However, data from studies on other stimulants provide context for the range of transporter occupancy associated with pharmacological activity. For example, clinical doses of methylphenidate can result in 40-74% DAT occupancy, whereas a standard dose of the related compound dl-methylephedrine resulted in only about 4% DAT occupancy, suggesting a much lower central effect at that dose. frontiersin.orgtaylorandfrancis.com NET-selective antidepressants like nortriptyline (B1679971) have been shown to occupy 50-70% of NETs at therapeutic doses. nih.gov Determining the DAT and NET occupancy of this compound would be crucial for understanding its dose-response relationship in the brain.

Table 1: Comparative Transporter Occupancy of Various Stimulants This table presents data for related compounds to provide context due to the absence of specific data for this compound.

| Compound | Transporter | Occupancy (%) | Method | Reference |

|---|---|---|---|---|

| Methylphenidate | DAT | 40 - 74% | PET | taylorandfrancis.com |

| dl-Methylephedrine | DAT | ~4% | PET | frontiersin.org |

| Modafinil | DAT | ~51% | PET | frontiersin.org |

| Nortriptyline | NET | 50 - 70% | PET | nih.gov |

| Bupropion | DAT | ~14% | PET | taylorandfrancis.com |

Differential Effects on Monoamine Neurotransmission Compared to Parent Compounds and Analogs

This compound belongs to the phenethylamine class, with its parent compounds being amphetamine and methamphetamine. europa.eu Drugs in this class typically exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). d-nb.info They can act as uptake inhibitors, which block the reuptake of neurotransmitters from the synaptic cleft, or as releasers, which promote the reverse transport of neurotransmitters out of the neuron. nih.gov Many amphetamines are substrates for these transporters and also interact with the vesicular monoamine transporter 2 (VMAT2), disrupting the storage of monoamines in synaptic vesicles and increasing their cytoplasmic concentration. nih.goviiab.me

The specific pharmacological profile of a substituted amphetamine is determined by its relative potency at each of the three monoamine transporters. d-nb.info While direct comparative data for this compound is scarce, extensive research on its analogs allows for an informed estimation of its likely properties. Amphetamine and methamphetamine are potent inhibitors and releasing agents at NET and DAT, with significantly weaker activity at SERT. d-nb.infoiiab.me In contrast, the analog MDMA (3,4-methylenedioxymethamphetamine) shows a preference for SERT and NET over DAT. d-nb.info Another analog, 4-methylamphetamine, demonstrates greater effects on serotonin reuptake compared to its parent compound, amphetamine. europa.eu Given its structural similarity to methamphetamine, this compound is expected to act primarily as a norepinephrine-dopamine releasing agent (NDRA), though its p-pentyl group may alter its potency and selectivity compared to its parent compounds.

The following table presents comparative inhibition constants (Kᵢ) for several amphetamine analogs at human monoamine transporters, illustrating the differential effects that arise from structural modifications. d-nb.info

Table 2: Comparative Potency of this compound Analogs at Human Monoamine Transporters Data from a single comparative study using human transporters expressed in the same cellular background. d-nb.info Kᵢ values are in micromolar (µM).

| Compound | DAT (Kᵢ, µM) | NET (Kᵢ, µM) | SERT (Kᵢ, µM) | Primary Profile | Reference |

|---|---|---|---|---|---|

| Amphetamine | ~0.6 | ~0.07-0.1 | ~20-40 | NET > DAT >> SERT | d-nb.info |

| Methamphetamine | ~0.6 | ~0.07-0.1 | ~20-40 | NET > DAT >> SERT | d-nb.info |

| MDMA | 8.29 | 1.19 | 2.41 | NET ≈ SERT > DAT | d-nb.info |

| Cocaine | ~0.2-0.7 | ~0.2-0.7 | ~0.2-0.7 | Balanced Inhibitor | d-nb.info |

| Methylphenidate | ~0.1 | ~0.1 | ~100 | DAT ≈ NET >> SERT | d-nb.info |

Metabolism and Pharmacokinetics in Preclinical Systems

In Vitro Metabolic Pathway Identification (e.g., Hepatic Microsomal Metabolism)

In vitro metabolic studies are essential for identifying the primary routes of metabolism and the enzymes involved. Hepatic microsomes, which are subcellular fractions of the liver, are frequently used as they contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes. evotec.comxenotech.com These assays can determine a compound's intrinsic clearance and help in identifying potential metabolites. The process generally involves incubating the compound with liver microsomes and necessary co-factors, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). evotec.com

Despite the established methodologies for such investigations, specific data from in vitro studies identifying the metabolic pathways of Amfepentorex using hepatic microsomes or other systems have not been detailed in the accessible scientific literature. Therefore, the specific metabolites formed and the enzymes responsible for this compound's metabolism in these systems remain uncharacterized in the public domain.

In Vivo Metabolism Studies in Animal Models

In vivo studies in animal models such as rats, mice, dogs, or primates are conducted to understand how a compound and its metabolites are processed and eliminated by a whole organism. solvobiotech.comsavemyexams.com These studies are crucial for confirming in vitro findings and for identifying any species-specific metabolic pathways. admescope.com

Identification of Metabolites

The identification of metabolites in vivo involves administering the compound to an animal model and subsequently analyzing biological samples like urine, feces, and plasma. fda.gov This allows for the creation of a metabolic profile, which is important for understanding the compound's clearance and potential for active or toxic metabolites. srce.hr

Specific studies detailing the in vivo administration of this compound to animal models and the subsequent identification of its metabolites are not available in the reviewed literature. Consequently, a data table of identified metabolites in preclinical species cannot be compiled.

Metabolic Enzyme Induction and Inhibition

Drug candidates are evaluated for their potential to induce or inhibit metabolic enzymes, which is a primary cause of drug-drug interactions. admescope.comnih.gov Enzyme induction is an increase in the amount and activity of an enzyme, which can accelerate the metabolism of other drugs, potentially reducing their efficacy. solvobiotech.commedsafe.govt.nz Conversely, enzyme inhibition decreases the rate of metabolism, which can lead to increased drug levels and potential toxicity. libretexts.orginfinitabiotech.com These effects are often investigated using in vitro systems like human hepatocytes or in vivo animal studies. admescope.comgpnotebook.com

There is no publicly available research that has specifically investigated the potential of this compound to either induce or inhibit key metabolic enzymes, such as the cytochrome P450 family.

Pharmacokinetic Modeling in Animal Species

Pharmacokinetic (PK) modeling uses mathematical concepts to describe the time course of a drug's concentration in the body. nih.gov In preclinical research, PK models are developed from data obtained in animal studies to characterize the drug's ADME properties and to help in scaling doses from animals to humans. nih.gov

No specific pharmacokinetic models for this compound in any animal species have been published. Therefore, key PK parameters (e.g., half-life, clearance, volume of distribution) for this compound in preclinical species are not documented.

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Species

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that integrates a compound's physicochemical properties with physiological and anatomical data from a specific species. srce.hrfarad.org These models consist of compartments representing actual organs and tissues, allowing for the prediction of drug concentrations in various parts of the body. nih.govsemanticscholar.org PBPK models are valuable for extrapolating pharmacokinetics across different species and for predicting the impact of intrinsic and extrinsic factors on drug disposition. nih.govnih.gov

A search of the scientific literature did not yield any studies on the development or application of a PBPK model for this compound in any preclinical species.

Computational and Theoretical Chemistry Applications

Molecular Modeling and Dynamics Simulations of Amfepentorex and Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the three-dimensional structure of molecules and their dynamic behavior over time. For this compound, these techniques are crucial for understanding how it interacts with its primary biological targets, which are presumed to be monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). portlandpress.comnih.gov

MD simulations can model the process of this compound binding to a transporter protein at an atomic level. mdpi.com A typical simulation begins with a high-resolution structure of the target protein, often obtained from crystallography or homology modeling, into which the this compound molecule is placed, or "docked." researchgate.net The entire system, including the protein, the ligand (this compound), and surrounding water and ions, is then simulated by calculating the forces between all atoms and solving Newton's laws of motion. rsc.org

These simulations can reveal:

Binding Poses: The preferred orientation and conformation of this compound within the transporter's binding site. acs.org

Key Interactions: Identification of specific amino acid residues in the transporter that form critical hydrogen bonds, electrostatic interactions, or van der Waals contacts with this compound. mdpi.com

Conformational Changes: How the binding of this compound induces or stabilizes specific conformations of the transporter (e.g., outward-facing vs. inward-facing states), which is fundamental to its mechanism as either a reuptake inhibitor or a releasing agent. portlandpress.com

Binding Stability: The stability of the this compound-transporter complex over time, providing insights into the binding affinity. mdpi.com

Studies on structurally similar compounds, such as amphetamine and its derivatives, have successfully used MD simulations to elucidate their interactions with DAT and Trace Amine-Associated Receptor 1 (TAAR1), providing a framework for how this compound could be similarly investigated. mdpi.comacs.org

Table 1: Key Parameters in a Molecular Dynamics Simulation of this compound-Transporter Interaction

| Parameter | Description | Example for this compound Study |

|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of the system. It defines bond lengths, angles, and non-bonded interactions. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit representation of solvent molecules (usually water) to mimic physiological conditions. | TIP3P, SPC/E water models |

| Simulation Time | The total time over which the molecular motions are simulated. | Nanoseconds (ns) to microseconds (µs) |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic conditions (constant Number of particles, Volume, Temperature, or Pressure). | NPT (constant pressure and temperature) |

| Analysis Metrics | Quantities calculated from the simulation trajectory to understand the system's behavior. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, interaction energy |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, which dictates the molecule's structure, stability, and reactivity. acs.org

For this compound, quantum chemical calculations can determine:

Optimized Geometry: The most stable three-dimensional conformation of the molecule, influenced by intramolecular forces. researchgate.net

Electrostatic Potential (ESP) Map: This map shows the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The positively charged amine group and the generally non-polar hydrocarbon regions are key features for receptor interaction.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability and its tendency to participate in chemical reactions. proquest.com

Partial Atomic Charges: Quantification of the charge on each atom, which is essential for understanding electrostatic interactions with a biological target.

Quantum chemical studies on related phenethylamines have revealed the importance of interactions between the amine side chain and the phenyl ring in determining the preferred conformer. researchgate.net Similar analyses for this compound would be invaluable for understanding the specific structural features it presents to its biological targets.

Table 2: Representative Quantum Chemical Descriptors for a Phenethylamine-like Molecule

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates susceptibility to oxidation and interaction with electrophilic sites on a receptor. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates ability to interact with nucleophilic sites on a receptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher reactivity and polarizability. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and the nature of long-range interactions with the binding site. |

| Mulliken Atomic Charges | Calculated partial charge on each atom in the molecule. | Provides a quantitative basis for electrostatic interactions with receptor residues. |

In Silico Prediction of Biological Activity

In silico methods for predicting biological activity encompass a range of computational techniques, most notably Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. ufmg.brscielo.br

A QSAR model for this compound and its analogs could be developed to predict their affinity for monoamine transporters. researchgate.net This involves:

Data Collection: Assembling a dataset of molecules structurally related to this compound with known biological activities (e.g., IC50 values for transporter inhibition). ufmg.br

Descriptor Calculation: Computing a large number of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields from CoMFA).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that links the descriptors to the biological activity.

Validation: Rigorously testing the model's predictive power on an external set of compounds not used in model training. scielo.br

Such models can predict the activity of novel, unsynthesized this compound analogs, guiding synthetic efforts toward more potent or selective compounds. nih.govacs.org Additionally, simpler in silico filters, like Lipinski's Rule of Five, are often used in early-stage drug discovery to predict general "drug-likeness," such as oral bioavailability.

Table 3: In Silico Prediction of Drug-Likeness for this compound based on Lipinski's Rule of Five

| Property (Lipinski's Rule) | Rule of Five Guideline | Predicted Value for this compound (C₂₄H₂₇N) | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | ~329.48 g/mol | Yes |

| Log P (Octanol-water partition coefficient) | ≤ 5 | Predicted ~5.8 (Varies with algorithm) | No (Borderline Violation) |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 (the secondary amine) | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 1 (the nitrogen atom) | Yes |

Note: Predicted values can vary between different software packages. The LogP value suggests this compound is highly lipophilic.

Rational Design of this compound Analogs through Computational Approaches

Rational drug design utilizes the structural and mechanistic information gained from computational and experimental studies to design new molecules with improved therapeutic profiles. tandfonline.comnih.gov For this compound, computational approaches can guide the design of analogs with potentially enhanced properties, such as increased selectivity for a specific monoamine transporter or a modified pharmacokinetic profile. nih.govacs.org

The process often involves:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., aromatic ring, hydrogen bond donor/acceptor, hydrophobic center) required for biological activity. An this compound-based pharmacophore would define the spatial relationship between its phenyl rings and the amine nitrogen.

Structure-Based Design: Using the 3D structure of the target protein (e.g., DAT), medicinal chemists can computationally design new molecules that fit optimally into the binding site. nih.gov This might involve adding or modifying functional groups on the this compound scaffold to form new, favorable interactions with the protein, as suggested by molecular docking and MD simulations. mdpi.com

QSAR-Guided Modification: Using insights from a QSAR model, chemists can predict which structural modifications are likely to increase potency or selectivity. For instance, if a QSAR model indicates that a bulky group is favored at a certain position, analogs incorporating this feature can be prioritized for synthesis. nih.govacs.org

For example, computational modeling could be used to design an this compound analog where one of the phenyl rings is replaced by a different aromatic system to improve selectivity for SERT over DAT, or to introduce polar groups to reduce its high lipophilicity and potentially alter its distribution in the body.

Table 4: Example of a Computational Strategy for Designing an this compound Analog

| Design Goal | Computational Strategy | Hypothetical Modification to this compound | Predicted Outcome |

|---|---|---|---|

| Increase Potency at NET | Analyze NET binding pocket via docking; identify unused space or potential for new H-bonds. | Add a hydroxyl group to one of the phenyl rings at a position oriented towards a polar residue like a serine in the binding site. | Increased binding affinity due to a new hydrogen bond. |

| Improve Selectivity (NET vs. DAT) | Compare the binding pocket residues of NET and DAT. Exploit differences. | Introduce a substituent that creates a steric clash in the smaller DAT pocket but fits well in the NET pocket. | Reduced affinity for DAT while maintaining or improving affinity for NET. |

| Reduce Lipophilicity (LogP) | Calculate LogP for virtual analogs. Use QSAR to correlate structure with LogP. | Replace a phenyl ring with a more polar heterocycle (e.g., pyridine) or add a small polar functional group (e.g., methoxy). | Lowered LogP, potentially leading to altered ADME properties. |

| Explore Novel Scaffolds | Use the this compound pharmacophore to search databases for different molecular backbones that can hold the key features in the correct orientation. | Identify a non-phenethylamine scaffold that mimics the spatial arrangement of this compound's key features. | Discovery of a novel chemical series with similar activity but potentially different side-effect profile. |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Amfepentorex Detection and Quantification in Biological Matrices (Preclinical)

Chromatography is a fundamental separation technique widely employed in pharmaceutical and chemical analysis. veeprho.comijpsjournal.com It allows for the separation, identification, and purification of individual components from a mixture. veeprho.com In the context of preclinical studies, which are essential for evaluating a drug candidate's safety, efficacy, and pharmacokinetics, accurate quantification of the test substance is critical. alderleyanalytical.com Chromatographic methods are central to analyzing biological samples to support these studies. itrlab.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile active pharmaceutical ingredients (APIs) and impurities. omicsonline.org It is a versatile and widely used method in pharmaceutical analysis for its precision in quantifying compounds. veeprho.comalderleyanalytical.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase under high pressure, leading to the separation of the sample's components. itrlab.com

For the analysis of this compound in preclinical biological matrices, an HPLC method would be developed to accurately quantify the compound. alderleyanalytical.com This involves selecting an appropriate column and a mobile phase that effectively separates this compound from other components in the biological sample. Detection is often achieved using an ultraviolet (UV) detector if the analyte possesses a suitable chromophore, or a mass spectrometer for enhanced sensitivity and specificity. alderleyanalytical.compharmtech.com The development of a robust HPLC method is a critical step in ensuring the reliability of preclinical data. alderleyanalytical.combioprocessingsummit.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Example Condition | Rationale |

| Column | C18 reverse-phase | Provides good retention and separation for moderately polar organic molecules like this compound. |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate (B84403) or acetate) | The organic/aqueous mixture allows for the elution of the compound, while the buffer controls the pH to ensure consistent ionization state and retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |

| Detection | UV at a specific wavelength (e.g., 220 nm) or Mass Spectrometry | UV detection is a common and cost-effective method. Mass spectrometry offers higher selectivity and sensitivity, which is particularly useful for complex biological matrices. alderleyanalytical.com |

| Injection Volume | 10 µL | A small, precise volume is injected to prevent column overloading and ensure accurate quantification. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique ideal for the separation and analysis of volatile and thermally stable compounds. sigmaaldrich.comphenomenex.comlibretexts.org The principle of GC involves vaporizing a sample and injecting it into a carrier gas stream (mobile phase), which then moves through a heated column containing a stationary phase. phenomenex.comlibretexts.org Separation occurs based on the differential partitioning of the compounds between the two phases. phenomenex.com

Given that this compound is a volatile compound, GC is a suitable method for its analysis. sigmaaldrich.com In preclinical studies, GC can be used for the quantitative analysis of this compound in biological fluids. qa-group.com Sample preparation may involve extraction of the analyte from the biological matrix. mdpi.com The choice of detector is crucial; common detectors include the Flame Ionization Detector (FID), which is sensitive to hydrocarbons, and the Nitrogen-Phosphorus Detector (NPD), which offers high sensitivity for nitrogen-containing compounds like this compound. sigmaaldrich.commdpi.com

Table 2: Representative Gas Chromatography Method Parameters for this compound Analysis

| Parameter | Example Condition | Rationale |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) | Provides high resolution and is suitable for separating a wide range of organic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gases that transport the sample through the column without reacting with it. phenomenex.com |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 280 °C | A temperature gradient is often used to effectively separate compounds with different boiling points. |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | NPD provides high selectivity for nitrogen-containing compounds. MS offers definitive identification and high sensitivity. mdpi.com |

Mass Spectrometry (MS) Integration

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. pitt.edu When coupled with a chromatographic separation technique like HPLC or GC, it becomes a highly powerful tool for both qualitative and quantitative analysis. wikipedia.orgthermofisher.com The chromatograph separates the components of a mixture, and the mass spectrometer provides mass information that can confirm the identity of a compound and allow for its precise quantification, even at very low concentrations. nih.gov

The integration of MS with HPLC (LC-MS) or GC (GC-MS) is considered the "gold standard" for many analytical applications, including drug analysis in biological matrices. wikipedia.org For this compound, GC-MS would be a particularly effective method, combining the excellent separation capabilities of GC for volatile compounds with the high sensitivity and specificity of MS detection. wikipedia.org This combination allows for the confident identification and quantification of this compound and its potential metabolites in complex biological samples encountered in preclinical research. libretexts.orgwikipedia.org

Spectroscopic Methods for Structural Elucidation and Purity Assessment

For the structural elucidation of this compound, a combination of spectroscopic methods would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively. pharmaknowledgeforum.com 2D NMR techniques can further reveal correlations between atoms to piece together the complete structure. pharmaknowledgeforum.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. jchps.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, which helps in determining its molecular formula. pharmaknowledgeforum.com The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. pharmaknowledgeforum.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about any conjugated systems or chromophores within the molecule. pharmaknowledgeforum.comjchps.com

Purity assessment is also a critical application of these techniques. The presence of impurities can be detected by the appearance of extra peaks in NMR or chromatographic analyses.

Development and Validation of Analytical Procedures for Research Studies

The development and validation of analytical methods are crucial processes in pharmaceutical research to ensure that the data generated is accurate, reliable, and compliant with regulatory standards. omicsonline.orglabmanager.com A validated analytical method provides confidence that it is suitable for its intended purpose. elsevier.comeuropa.eu

Method Development Principles

The development of an analytical method is a systematic process that begins with understanding the physicochemical properties of the analyte and the goals of the analysis. waters.com The process is iterative and data-driven, evolving from initial trials to a highly optimized and reproducible protocol. labmanager.com

Key principles in method development include:

Defining the Analytical Target Profile (ATP) : This involves clearly stating the intended purpose of the method, including what needs to be measured and the required performance characteristics such as accuracy, precision, and sensitivity. rjptonline.orglcms.cz

Analyte and Matrix Consideration : The chemical and physical properties of this compound, as well as the nature of the biological matrix (e.g., plasma, urine), will dictate the choice of analytical technique and sample preparation procedures. itrlab.compharmtech.com

Selection of Technology : The appropriate analytical instrumentation (e.g., HPLC, GC, MS) is chosen based on the analyte's properties and the analytical requirements. lcms.cz

Optimization of Parameters : Method parameters such as the mobile phase composition in HPLC, the temperature program in GC, or instrument settings in MS are systematically adjusted to achieve the desired separation, sensitivity, and selectivity. labmanager.com The use of experimental design (DoE) can facilitate this process. pharmtech.comrjptonline.org

Sample Preparation : Developing a suitable sample preparation method is essential to extract the analyte from the complex biological matrix and remove potential interferences. pharmtech.com

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu Validation involves demonstrating that the method is accurate, precise, specific, linear, and robust. europa.eu

Validation Parameters for Research Use

The validation of analytical procedures is a critical process to ensure that a method is suitable for its intended purpose. europa.euglobalresearchonline.net For research involving this compound, this involves establishing a set of validation parameters to guarantee that the data generated is reliable, reproducible, and accurate. globalresearchonline.netglobalresearchonline.net These parameters are essential for the quantitative analysis of this compound in various matrices and for the identification of its impurities. The key validation characteristics, as outlined by international guidelines, include specificity, precision, accuracy, limit of detection, limit of quantification, robustness, and ruggedness. europa.euglobalresearchonline.net

Specificity: Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.netelementlabsolutions.com For chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), specificity is demonstrated by the resolution between the peak for this compound and the peaks for other components. fda.gov In cases where a non-separation technique is used, specificity can be confirmed by using reference materials to ensure the absence of interference. fda.gov For instance, when analyzing this compound in biological samples, the method must be able to distinguish it from endogenous substances within the matrix. nih.gov

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is typically expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. europa.eu Precision is considered at three levels:

Repeatability (Intra-assay precision): This expresses the precision under the same operating conditions over a short interval of time. europa.eu It is assessed by a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. europa.eu

Intermediate Precision: This describes within-laboratory variations, such as on different days, with different analysts, or with different equipment. fda.gov

Reproducibility: This assesses the precision between different laboratories. apajournal.org.uk

Accuracy: Accuracy denotes the closeness of the test results obtained by the method to the true value. elementlabsolutions.comlabmanager.com It is a measure of the systematic error of a method. Accuracy should be assessed across the specified range of the analytical procedure. europa.eu It is typically determined by applying the analytical procedure to an analyte of known purity (e.g., a reference material) or by spiking a blank matrix with a known amount of the analyte. europa.eu The accuracy is then expressed as the percent recovery of the known amount or as the difference between the mean of the measurements and the true value. europa.eu For an assay, the accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govloesungsfabrik.de The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euloesungsfabrik.de

Several methods can be used to determine LOD and LOQ:

Based on Visual Evaluation: This method can be used for non-instrumental methods but is not commonly used for quantitative analysis. europa.eu

Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. loesungsfabrik.de A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. loesungsfabrik.deyoutube.com

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the blank and the slope of the calibration curve. youtube.com The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the response and S is the slope of the calibration curve. youtube.com

Robustness and Ruggedness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. globalresearchonline.netelementlabsolutions.com It is evaluated during the development phase by varying parameters such as the pH of the mobile phase, column temperature, and flow rate. globalresearchonline.netpharmaguideline.com

Ruggedness, on the other hand, refers to the reproducibility of test results under a variety of conditions, such as different laboratories, analysts, instruments, and reagent lots. apajournal.org.ukpharmaguideline.com It is a measure of the method's resistance to external influences. ut.ee

The following interactive table summarizes the key validation parameters for analytical methods used in this compound research.

| Validation Parameter | Description | Key Considerations for this compound Research |

| Specificity | The ability to measure this compound accurately in the presence of other components. globalresearchonline.netelementlabsolutions.com | Must differentiate from metabolites, synthetic impurities, and matrix components. fda.govnih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. elementlabsolutions.com | Assessed at repeatability, intermediate, and reproducibility levels. europa.eu |

| Accuracy | The closeness of the test results to the true value. elementlabsolutions.com | Determined using reference standards or spiked matrix samples. europa.eu |

| Limit of Detection (LOD) | The lowest concentration of this compound that can be detected. nih.gov | Important for impurity profiling and trace analysis. |

| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. europa.eu | Crucial for the accurate determination of low levels of this compound. |

| Robustness | The ability of the method to resist small, deliberate changes in method parameters. globalresearchonline.net | Variations in pH, temperature, and mobile phase composition should be evaluated. globalresearchonline.netpharmaguideline.com |

| Ruggedness | The reproducibility of the method under different external conditions. apajournal.org.ukpharmaguideline.com | Assessed by transferring the method to different analysts, instruments, or laboratories. |

Advanced Analytical Techniques for Metabolite Identification (Preclinical)

The identification of metabolites is a crucial aspect of preclinical drug development, providing insights into the biotransformation pathways of a new chemical entity like this compound. sygnaturediscovery.comnih.gov This understanding is vital for evaluating the potential for pharmacologically active or toxic metabolites. sygnaturediscovery.com Advanced analytical techniques are employed to detect, identify, and structurally elucidate these metabolites in various biological matrices. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a cornerstone technique for metabolite identification due to its high sensitivity, selectivity, and speed. nih.govmdpi.com It couples the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry. nih.gov High-resolution accurate-mass spectrometry (HRAM-MS) is particularly valuable for determining the elemental composition of metabolites, which aids in their structural elucidation. sygnaturediscovery.comthermofisher.com

Modern LC-MS/MS workflows for metabolite profiling often involve:

Predictive Multiple Reaction Monitoring (pMRM): This approach uses the predicted fragmentation of potential metabolites to selectively monitor for their presence. mdpi.com